3-Methoxyprop-2-EN-1-OL
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Overview
Description
3-Methoxyprop-2-EN-1-OL is an organic compound with the molecular formula C4H8O2This compound is characterized by the presence of a methoxy group (-OCH3) attached to a propenyl group, which gives it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyprop-2-EN-1-OL can be synthesized through various methods. One common method involves the reaction of propargyl alcohol with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyprop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and halides
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces ethers or esters
Scientific Research Applications
3-Methoxyprop-2-EN-1-OL has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methoxyprop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyprop-1-EN-1-OL: Similar structure but different position of the double bond.
3-Methoxypropane-1-OL: Saturated analog of 3-Methoxyprop-2-EN-1-OL.
2-Methoxyprop-2-EN-1-OL: Different position of the methoxy group
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8O2 |
---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(E)-3-methoxyprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h2,4-5H,3H2,1H3/b4-2+ |
InChI Key |
DVVZSEJRZIFWCI-DUXPYHPUSA-N |
Isomeric SMILES |
CO/C=C/CO |
Canonical SMILES |
COC=CCO |
Origin of Product |
United States |
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